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molecular formula C29H37NO B106955 3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine CAS No. 389068-22-8

3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

Cat. No. B106955
M. Wt: 415.6 g/mol
InChI Key: DKVFUIQWDZMTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085509B2

Procedure details

N,N-diisopropyl-3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl propane amide (1.0 Kg,), Tetrahydrofuran (5.0 lit) and Sodium borohydride (0.43 Kg) were taken into the round bottom flask. The contents were cooled to 2±3° C. followed by drop wise addition of Borontrifluoride etherate (1.93 Kg). The reaction mixture was stirred for 10-12 hrs at 33±2° C. After completion of the reaction a solution of Conc. Hydrochloric acid (2.83 L) into Process water (2.83 L) was added to the reaction mass at 40±10° C. and stirred for 2-3 hrs at 62±3° C. The product was extracted in dichloromethane (4.0 L). Dichloromethane distilled out completely under vacuum below 50° C. This was followed by addition of Isopropyl alcohol (1.0 L) and distilled it completely to give (±) N,N-diisopropyl-3-(2-benzyloxy-5-methylphenyl)-3-phenyl propane amine.
Name
N,N-diisopropyl-3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl propane amide
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.43 kg
Type
reactant
Reaction Step Two
Quantity
1.93 kg
Type
reactant
Reaction Step Three
Quantity
2.83 L
Type
reactant
Reaction Step Four
Name
Quantity
2.83 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:30]([CH3:32])[CH3:31])[C:5](=O)[CH2:6][CH:7]([C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:3])[CH3:2].[BH4-].[Na+].B(F)(F)F.CCOCC.Cl>O.O1CCCC1>[CH:30]([N:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6][CH:7]([C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[O:21][CH2:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:32])[CH3:31] |f:1.2,3.4|

Inputs

Step One
Name
N,N-diisopropyl-3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl propane amide
Quantity
1 kg
Type
reactant
Smiles
C(C)(C)N(C(CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)OCC1=CC=CC=C1)=O)C(C)C
Step Two
Name
Quantity
0.43 kg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.93 kg
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
2.83 L
Type
reactant
Smiles
Cl
Name
Quantity
2.83 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 (± 3) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10-12 hrs at 33±2° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mass at 40±10° C.
STIRRING
Type
STIRRING
Details
stirred for 2-3 hrs at 62±3° C
Duration
2.5 (± 0.5) h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted in dichloromethane (4.0 L)
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane distilled out completely under vacuum below 50° C
ADDITION
Type
ADDITION
Details
This was followed by addition of Isopropyl alcohol (1.0 L)
DISTILLATION
Type
DISTILLATION
Details
distilled it completely

Outcomes

Product
Details
Reaction Time
11 (± 1) h
Name
Type
product
Smiles
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)OCC1=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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